REACTION_CXSMILES
|
N1C=CC=CC=1C1C=CC=CN=1.Cl[C:14]1[C:15]([C:23]([OH:25])=[O:24])=[N:16][C:17]([Cl:22])=[C:18]([Cl:21])[C:19]=1[Cl:20]>O.Cl[Ni]Cl.[Zn]>[Cl:20][C:19]1[C:18]([Cl:21])=[C:17]([Cl:22])[N:16]=[C:15]([C:23]([OH:25])=[O:24])[CH:14]=1
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(=O)O
|
Name
|
|
Quantity
|
3.33 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
188.4 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
76.2 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]Cl
|
Type
|
CUSTOM
|
Details
|
to stir for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen for 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
The inert reactor was charged with DMF (9 mL) and water (1 mL)
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting heterogeneous mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solids
|
Type
|
CUSTOM
|
Details
|
a fine white solid formed
|
Type
|
FILTRATION
|
Details
|
was collected via vacuum filtration
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=C1Cl)Cl)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 33.6% | |
YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |